molecular formula C19H42N2O8 B12689830 Einecs 285-122-4 CAS No. 85029-99-8

Einecs 285-122-4

Cat. No.: B12689830
CAS No.: 85029-99-8
M. Wt: 426.5 g/mol
InChI Key: QEAXZXZNQAOHFQ-UHFFFAOYSA-N
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Description

Significance and Context of the 2-Propen-1-one Core in Organic Chemistry

The 2-propen-1-one structural unit is a classic example of an α,β-unsaturated carbonyl system, often referred to as an enone or, in this specific diaryl context, a chalcone-like framework. mdpi.comresearchgate.net This conjugated system is of fundamental importance in organic chemistry due to its distinct reactivity. The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. mdpi.comacs.org

This reactivity profile allows the 2-propen-1-one core to participate in several key transformations:

Michael Addition: This conjugate addition reaction is a cornerstone of carbon-carbon and carbon-heteroatom bond formation, where nucleophiles add to the β-carbon. mdpi.comacs.org

Diels-Alder Reactions: The electron-deficient alkene of the enone system can act as a dienophile in cycloaddition reactions. mdpi.com

Polymerization: The activated double bond can undergo polymerization, a property leveraged on an industrial scale for various acrylate (B77674) polymers. mdpi.com

In medicinal chemistry, the α,β-unsaturated ketone moiety is recognized as a "privileged structure" and is present in numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.net Its ability to covalently interact with biological nucleophiles, such as cysteine residues in enzymes, is a common mechanism of action.

Historical Development of Biphenyl-Triazole Conjugates

The history of biphenyl-triazole conjugates is built upon two separate but converging streams of chemical research. The 1,2,4-triazole (B32235) ring, a five-membered heterocycle containing three nitrogen atoms, was first synthesized in the late 19th century. Its derivatives gained significant prominence in the 20th century, particularly after the discovery of the antifungal properties of azoles in 1944, leading to the development of major pharmaceutical agents like fluconazole (B54011) and itraconazole (B105839). These agents famously act by inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase.

Concurrently, chalcones and their analogues were recognized as important natural products and synthetic targets. The integration of triazole rings with chalcone-like frameworks began as a strategic approach in medicinal chemistry to create hybrid molecules that could potentially exhibit enhanced or novel biological activities by combining the properties of both pharmacophores. The biphenyl (B1667301) moiety, known to enhance molecular recognition and modulate pharmacokinetic properties, was a logical extension of this hybridization strategy, leading to the exploration of biphenyl-triazole conjugates for various therapeutic targets.

Current Research Landscape and Emerging Themes for 2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)-

While specific published research focusing exclusively on the compound with CAS number 104940-86-5 is limited, the current research landscape can be understood by examining studies on its close structural analogues. The primary synthetic route for such compounds is the Claisen-Schmidt or aldol (B89426) condensation, reacting a substituted acetophenone (B1666503) with an appropriate aldehyde. nih.govresearchgate.net For the title compound, this would involve the condensation between a 1-(biphenyl-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone intermediate and formaldehyde (B43269).

Research on related biphenyl-triazole and chalcone-triazole hybrids is active, with several emerging themes:

Anticancer Activity: Numerous studies focus on synthesizing hybrids of chalcones and triazoles (both 1,2,3- and 1,2,4-isomers) to evaluate their antiproliferative effects. For instance, a series of 1,2,3-triazole-chalcone hybrids showed potent activity against multiple myeloma and leukemia cell lines, inducing apoptosis through the mitochondrial pathway. Other work on biphenyl-1,2,3-triazole derivatives identified them as potential inhibitors of the PD-1/PD-L1 immune checkpoint pathway. mdpi.com

Antifungal Agents: Building on the known efficacy of triazoles, research continues to explore new derivatives for antifungal applications. Studies on 1-(dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one derivatives demonstrated significant inhibition against various fungal pathogens. The inclusion of a biphenyl group is a strategy to enhance potency and modulate selectivity.

Enzyme Inhibition: The structural features of biphenyl-triazole conjugates make them suitable candidates for targeting specific enzymes. In silico studies have proposed that 1,4-biphenyl-triazole derivatives could act as inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), an enzyme implicated in estrogen-dependent diseases.

The table below summarizes key properties of the title compound, derived from chemical databases.

PropertyValueSource
CAS Number 104940-86-5 nih.govacs.org
Molecular Formula C₁₇H₁₃N₃O nih.gov
Molecular Weight 275.30 g/mol nih.gov
IUPAC Name 1-(4-phenylphenyl)-2-(1,2,4-triazol-1-yl)prop-2-en-1-one nih.gov

Interdisciplinary Relevance of 2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)-

The structure of 2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)- positions it at the intersection of several scientific disciplines.

Medicinal Chemistry: The most evident relevance is in drug discovery. The combination of the triazole (a known antifungal pharmacophore), the chalcone-like core (a versatile biologically active scaffold), and the biphenyl group (for modulating interactions and properties) makes it a candidate for development as an antifungal or anticancer agent. nih.gov

Materials Science: Triazole derivatives are increasingly explored for applications in materials science. Their electron-deficient nature can provide excellent electron-transport and hole-blocking properties. Conjugated systems containing triazole and biphenyl moieties have been investigated as host materials for phosphorescent organic light-emitting diodes (OLEDs) and in the development of perovskite solar cells. The specific optical and electronic properties of the title compound could make it a person of interest for creating novel functional materials. nih.gov

Agrochemicals: Triazole compounds are a major class of fungicides used in agriculture. The development of new derivatives is driven by the need to overcome resistance in plant pathogens.

Properties

CAS No.

85029-99-8

Molecular Formula

C19H42N2O8

Molecular Weight

426.5 g/mol

IUPAC Name

2-(2-hydroxyethylamino)ethanol;undecanedioic acid

InChI

InChI=1S/C11H20O4.2C4H11NO2/c12-10(13)8-6-4-2-1-3-5-7-9-11(14)15;2*6-3-1-5-2-4-7/h1-9H2,(H,12,13)(H,14,15);2*5-7H,1-4H2

InChI Key

QEAXZXZNQAOHFQ-UHFFFAOYSA-N

Canonical SMILES

C(CCCCC(=O)O)CCCCC(=O)O.C(CO)NCCO.C(CO)NCCO

Origin of Product

United States

Synthetic Methodologies for 2 Propen 1 One, 1 1,1 Biphenyl 4 Yl 2 1h 1,2,4 Triazol 1 Yl and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For the target molecule, 2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)-, several strategic disconnections can be proposed to outline potential synthetic pathways.

The primary disconnections are:

C=C bond of the α,β-unsaturated ketone (enone) system: This disconnection points towards a condensation reaction, such as the Claisen-Schmidt condensation, between a suitable ketone and a formaldehyde (B43269) equivalent.

C-N bond between the triazole ring and the propenone backbone: This suggests the nucleophilic addition of the 1,2,4-triazole (B32235) to a precursor containing a leaving group at the α-position of the ketone.

The biphenyl (B1667301) C-C bond: This disconnection leads back to two separate phenyl rings, suggesting a cross-coupling reaction like the Suzuki or Ullmann reaction to form the biphenyl moiety.

Based on these disconnections, a plausible retrosynthetic pathway starts with the target molecule and breaks it down into three key building blocks: 4-acetylbiphenyl (B160227), formaldehyde (or a synthetic equivalent), and 1H-1,2,4-triazole. 4-Acetylbiphenyl itself can be further disconnected into 4-bromoacetophenone and phenylboronic acid.

Classical Synthetic Routes to 2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)-

Classical synthetic routes rely on well-established, often stoichiometric, reactions to construct the target molecule from its precursors.

Condensation Reactions in α,β-Unsaturated Ketone Formation

The formation of the α,β-unsaturated ketone core, a chalcone-like structure, is commonly achieved through the Claisen-Schmidt condensation. mdpi.comnih.govresearchgate.net This reaction involves the base-catalyzed condensation of an acetophenone (B1666503) derivative with an aldehyde. nih.govresearchgate.net In the context of the target molecule, this would involve the reaction of a precursor ketone with formaldehyde. However, a more common approach for substituted propenones involves a Mannich-type reaction followed by elimination. For instance, reacting the ketone precursor, 4-acetylbiphenyl, with formaldehyde and a secondary amine (like dimethylamine) would form a Mannich base. Subsequent treatment of the Mannich base hydrochloride salt with heat promotes elimination to yield the α,β-unsaturated ketone.

Alternatively, direct aldol (B89426) condensation can be employed, though control of the reaction to prevent side products can be challenging. researchgate.net The use of microwave irradiation has been shown to shorten reaction times and improve yields in Claisen-Schmidt condensations. mdpi.com

Coupling Strategies for Biphenyl Moiety Introduction

The synthesis of the key intermediate, 4-acetylbiphenyl, is critical. Classical methods for forming the biphenyl carbon-carbon bond include the Ullmann reaction.

Ullmann Reaction: This reaction involves the copper-promoted coupling of two aryl halide molecules at high temperatures. organic-chemistry.orgbyjus.com While effective for creating symmetrical biphenyls, its harsh conditions and often low yields for unsymmetrical products have led to it being largely superseded by palladium-catalyzed methods. byjus.com

Suzuki-Miyaura Coupling: A more modern but widely adopted "classical" approach in contemporary synthesis is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples an aryl halide with an arylboronic acid. oiccpress.com The synthesis of 4-acetylbiphenyl from 4-bromoacetophenone and phenylboronic acid is a well-documented example. oiccpress.comnih.govresearchgate.net The reaction conditions can be optimized by varying the palladium catalyst, base, and solvent system.

EntryCatalyst (mol%)BaseSolventTemperature (°C)Yield (%)Reference
1Pd(II) complex 7 (1)KOHWater10094 arkat-usa.org
2Pd-complex 4 (0.001)KOHWater110100 (GC) nih.gov
3Ce0.495Sn0.495Pd0.01O2-δK2CO3EtOH/Water-- akjournals.com
4Ortho-palladated complex-Methanol-High oiccpress.com

Table 1: Selected Conditions for Suzuki-Miyaura Synthesis of 4-Acetylbiphenyl.

Triazole Ring Annulation Techniques

The 1,2,4-triazole ring is a stable aromatic heterocycle that can be synthesized through several classical methods.

Pellizzari Reaction: This method involves the reaction of an amide with a hydrazide to form a 1,2,4-triazole. scispace.comwikipedia.orgdergipark.org.tr The reaction proceeds through an acyl amidrazone intermediate which then undergoes intramolecular cyclization. chemicalbook.comutar.edu.my High temperatures and long reaction times are often required, though microwave irradiation can improve yields and reduce reaction times. wikipedia.org

Einhorn-Brunner Reaction: This reaction synthesizes 1,2,4-triazoles via the condensation of imides with alkyl hydrazines in the presence of a weak acid. bohrium.comwikipedia.org The reaction can produce a mixture of isomers, but if the R groups on the imide are different, the reaction exhibits regioselectivity. wikipedia.org

Modern Catalytic Approaches in 2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)- Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency, selectivity, and substrate scope.

Transition Metal-Catalyzed Cross-Coupling for Biphenyl-Triazole Linkages

The formation of the bond between the biphenyl ketone scaffold and the triazole ring represents a key step that can be efficiently achieved using modern catalytic methods. Specifically, transition metal-catalyzed C-N cross-coupling reactions are powerful tools for forming bonds between aryl or alkyl halides and N-heterocycles.

Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds. mdpi.com This reaction can be used to couple an aryl halide or triflate with an amine. In the context of the target molecule's synthesis, this could involve coupling a halogenated biphenyl precursor with 1H-1,2,4-triazole. The choice of palladium catalyst and ligand is crucial for achieving high yields. Biaryl monophosphine ligands have been shown to be particularly effective. researchgate.net Direct arylation of the triazole ring itself is also a known transformation, often catalyzed by palladium. nih.govnih.gov

Copper-Catalyzed C-N Coupling: Copper-catalyzed N-arylation of heterocycles, an extension of the Ullmann reaction, is another important method. These reactions often use more affordable copper catalysts and can be highly effective for coupling azoles with aryl halides. thieme-connect.comacs.org Recent developments have led to milder reaction conditions compared to the classical Ullmann reaction. mdpi.comproquest.com Copper-catalyzed methods have also been developed for the synthesis of 1,2,4-triazoles from amidines through sequential coupling and aerobic oxidative dehydrogenation. thieme-connect.com Studies on the synthesis of related 1,2,3-triazole derivatives show that copper-catalyzed "click chemistry" is a highly efficient method for forming the triazole ring and linking it to other moieties. bohrium.combenthamdirect.com Mechanistic studies using DFT have provided insights into copper-catalyzed triazole synthesis, highlighting the role of dicopper intermediates. rsc.orgresearchgate.net

Catalyst SystemLigandBaseSolventApplicationReference
Pd(OAc)2DPEphos--Amination of aryl bromides ineosopen.org
Pd(OAc)2Triphenylphosphine--C-H Arylation of 1,2,3-triazoles nih.gov
[(THP-Dipp)Pd(cinn)Cl]Expanded-ring NHC--Buchwald-Hartwig of 5-amino-1,2,3-triazoles mdpi.com
CuINitrogen ligands--N-vinylation of azoles acs.org
CuO-NPsNoneKOHDMAcUllmann etherification mdpi.com

Table 2: Examples of Modern Catalytic Systems for C-N Bond Formation with Triazoles.

Organocatalysis in α,β-Unsaturated Ketone Synthesis

The synthesis of α,β-unsaturated ketones, a core structural motif of the target compound, can be effectively achieved through organocatalysis. This approach avoids the use of metal catalysts, offering a greener and often more selective alternative.

One prominent organocatalytic method is the visible-light-promoted aerobic oxidation of silyl (B83357) enol ethers. rsc.orgpkusz.edu.cn This reaction utilizes an inexpensive organic dye as a photosensitizer to produce α,β-unsaturated ketones and aldehydes. rsc.org The process is notable for being transition-metal-free and using molecular oxygen as the terminal oxidant. pkusz.edu.cn Mechanistic studies suggest the involvement of singlet oxygen in an ene reaction with the silyl enol ether. pkusz.edu.cn

Another key organocatalytic transformation is the 1,4-conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. mdpi.comresearchgate.net Chiral imidazolidinone catalysts have been successfully employed for the enantioselective reduction of β,β-substituted α,β-unsaturated aldehydes, yielding β-stereogenic aldehydes. organic-chemistry.org This highlights the potential for organocatalysis to not only facilitate the formation of the α,β-unsaturated system but also to introduce chirality in a controlled manner.

The table below summarizes key aspects of organocatalytic methods for α,β-unsaturated ketone synthesis.

Catalytic SystemReactantsProduct TypeKey Features
Visible Light / Organic DyeSilyl Enol Ethersα,β-Unsaturated Ketones/AldehydesTransition-metal-free, aerobic oxidation rsc.orgpkusz.edu.cn
Chiral Imidazolidinoneα,β-Unsaturated Aldehydes, Hantzsch Esterβ-Stereogenic AldehydesEnantioselective reduction organic-chemistry.org
Chiral Bisphosphine DioxideAcyclic β,β-disubstituted α,β-unsaturated ketones, TrichlorosilaneSaturated KetonesAsymmetric conjugate reduction organic-chemistry.org

Green Chemistry Principles in the Synthesis of 2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)-

The integration of green chemistry principles is crucial for developing sustainable synthetic routes to complex molecules like 2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)-. Key areas of focus include the use of alternative reaction media and maximizing reaction efficiency.

Solvent-Free Reactions and Alternative Media

Solvent-free synthesis offers a significant green advantage by reducing waste and simplifying purification processes. The Claisen-Schmidt condensation, a common method for synthesizing chalcone-like structures, can be performed under solvent-free conditions by grinding reactants with a solid base like sodium hydroxide. researchgate.netuitm.edu.myacs.orgekb.eg This method has been shown to produce chalcones in high yields and purity with shorter reaction times compared to traditional solvent-based approaches. uitm.edu.my The success of this solvent-free method can be correlated with the melting point of the resulting chalcone (B49325). researchgate.netacs.org

The use of alternative, environmentally benign solvents is another cornerstone of green synthesis. Water and glycerol (B35011) have been identified as effective green solvents for the synthesis of 1,2,3-triazoles, a key component of the target molecule's analogs. consensus.app For instance, a visible-light-promoted copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be performed in water, allowing for the recycling of the catalyst and solvent. consensus.app Deep eutectic solvents (DES) also represent a promising green alternative, with some systems being reusable multiple times without significant loss of activity. consensus.app

The following table compares conventional and green approaches for chalcone and triazole synthesis.

ReactionConventional MethodGreen AlternativeAdvantages of Green Method
Chalcone Synthesis Aldol condensation in organic solvents (e.g., ethanol) uitm.edu.mySolvent-free grinding with solid NaOH researchgate.netuitm.edu.myacs.orgHigher yields (76-86% vs 62-72%), shorter reaction times (minutes vs hours), eco-friendly uitm.edu.my
Triazole Synthesis Reactions in organic solvents (e.g., acetonitrile (B52724), DMF) primescholars.comCuAAC in water consensus.app or glycerol consensus.app; Deep eutectic solvents consensus.appRecyclable catalyst and solvent, mild conditions, high atom economy consensus.app

Atom Economy and Reaction Efficiency

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in incorporating atoms from the starting materials into the desired product. jocpr.com The 1,3-dipolar cycloaddition of an alkyl azide (B81097) to an alkyne to form a 1,2,3-triazole ring is a prime example of a reaction with perfect atom economy in theory, as all atoms from the reactants are incorporated into the product. rsc.org

Stereoselective Synthesis of 2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)- Derivatives

The stereoselective synthesis of derivatives of the target compound is crucial for investigating their biological activities, as different stereoisomers can have distinct pharmacological profiles.

One approach to achieving stereoselectivity is through the use of chiral starting materials from the chiral pool. For example, a stereospecific synthesis of (R)-2-(1H-1,2,4-triazol-1-yl)-3-phenylpropanoic acid has been developed starting from L-phenylalanine. primescholars.com This two-step process involves three SN2 reactions that result in the inversion of the stereochemistry of the starting amino acid, yielding the (R)-enantiomer with high enantiomeric excess. primescholars.com

Another strategy involves stereoselective reactions, such as the synthesis of trans-β-lactams from the reaction of N-pyrrolylpropanoic acid with aromatic imines. researchgate.net This reaction proceeds via the in situ generation of a heteroarylketene and forms the trans-β-lactam as either a single isomer or the major product. researchgate.net Ultrasound irradiation has also been employed to promote the stereoselective synthesis of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one derivatives, yielding the trans isomers in good to excellent yields.

The table below provides examples of stereoselective synthesis methods for related structures.

Starting MaterialKey Reagents/ConditionsProductStereochemical Outcome
L-PhenylalanineTwo-step, three SN2 reactions in water(R)-2-(1H-1,2,4-triazol-1-yl)-3-phenylpropanoic acidInversion of stereochemistry, >99% ee primescholars.com
N-Pyrrolylpropanoic Acid, Aromatic Imines2-Chloro-1-methylpyridinium iodide, triethylaminetrans-β-LactamsStereoselective formation of the trans isomer researchgate.net
2,3-Dihydrobenzofuran-5-carbaldehyde, Aromatic KetonesUltrasound irradiation(E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-oneStereoselective formation of the trans isomer

Advanced Spectroscopic and Structural Elucidation of 2 Propen 1 One, 1 1,1 Biphenyl 4 Yl 2 1h 1,2,4 Triazol 1 Yl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)-, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are invaluable for confirming its complex structure.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the biphenyl (B1667301), propenone, and triazole moieties. The aromatic protons of the biphenyl group would likely appear as a series of multiplets in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic rings. The protons of the 1,2,4-triazole (B32235) ring are also expected in the aromatic region, with characteristic shifts for the C-H protons of the heterocycle. The vinyl protons of the propenone system would present as distinct signals, with their coupling constants providing information about their stereochemical arrangement.

The ¹³C NMR spectrum would complement the ¹H NMR data, with the carbonyl carbon of the propenone group showing a characteristic signal in the highly deshielded region of the spectrum, generally above 190 ppm. The carbons of the biphenyl and triazole rings would generate a series of signals in the aromatic region (approximately 120-150 ppm). The vinyl carbons of the propenone moiety would also have characteristic shifts, further confirming the presence of this functional group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are predicted values based on structurally related compounds and may not represent exact experimental values.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carbonyl (C=O)-~190-195
Biphenyl (aromatic CH)~7.3 - 8.2 (m)~125 - 145
Triazole (aromatic CH)~8.0 - 8.5 (s)~140 - 155
Propenone (vinyl CH)~5.5 - 6.5 (m)~120 - 140
Methyl (CH₃)~1.5 - 2.5 (s)~20 - 30

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the different structural fragments, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the proton networks within the biphenyl rings and the propenone system.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the signals of the directly attached carbon atoms, allowing for the straightforward assignment of carbon resonances based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful in determining the preferred conformation of the molecule, for instance, the relative orientation of the biphenyl rings and the stereochemistry around the propenone double bond.

Proton and Carbon-13 NMR Chemical Shift Analysis

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. For 2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)-, with a molecular formula of C₁₇H₁₃N₃O, the expected exact mass is approximately 275.1059 g/mol . An HRMS measurement confirming this value to within a few parts per million would provide strong evidence for the proposed elemental composition.

In a tandem mass spectrometry experiment, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide a "fingerprint" of the molecule's structure. For the title compound, characteristic fragmentation pathways would be expected, such as the loss of the triazole group, cleavage of the propenone backbone, and fragmentation of the biphenyl system. Analysis of these fragmentation patterns would provide further confirmation of the connectivity of the different structural units.

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide information about the functional groups present in the compound.

The IR spectrum of 2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)- would be expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, characteristic of α,β-unsaturated ketones, typically in the range of 1650-1680 cm⁻¹. Other significant bands would include C-H stretching vibrations from the aromatic and vinyl groups (around 3000-3100 cm⁻¹), C=C stretching from the aromatic rings and the propenone moiety (in the 1450-1600 cm⁻¹ region), and C-N stretching vibrations from the triazole ring.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The C=C stretching vibrations of the biphenyl and propenone systems are expected to give rise to strong Raman signals. The symmetric breathing modes of the aromatic rings would also be prominent.

Table 2: Predicted IR and Raman Vibrational Frequencies (Note: These are predicted values based on structurally related compounds and may not represent exact experimental values.)

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3000 - 3100 (weak to medium)3000 - 3100 (strong)
Carbonyl (C=O) Stretch1650 - 1680 (strong)1650 - 1680 (medium)
Aromatic C=C Stretch1450 - 1600 (medium to strong)1450 - 1600 (strong)
Propenone C=C Stretch~1620 (medium)~1620 (strong)
C-N Stretch (Triazole)~1250 - 1350 (medium)~1250 - 1350 (weak)

Characteristic Absorption Bands of Carbonyl and Triazole Moieties

The synthesis of the title compound likely proceeds through the precursor 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)ethanone . The spectroscopic analysis of this key intermediate provides insight into the vibrational frequencies of the carbonyl and triazole groups. For a similar compound, 1-Biphenyl-4-yl-2-(1,2,4-triazol-1-yl)ethanone , the following proton NMR data has been reported: ¹H-NMR (CDCl₃), δ: 5.67 (s, 2H), 7.37~7.59 (m, 3H), 7.70 (d, J = 8.1 Hz, 2H), 7.70 (d, J = 8.1 Hz, 2H), 8.01 (d, J = 4.0 Hz, 2H), 8.02 (s, 1H), 8.32 (s, 1H) mdpi.com.

In the IR spectrum of chalcones, the carbonyl (C=O) stretching vibration is a prominent feature. For chalcones in general, this band typically appears in the range of 1638-1604 cm⁻¹ ijrpas.com. The conjugation of the carbonyl group with the α,β-unsaturated double bond and the aromatic biphenyl ring is expected to lower the stretching frequency compared to a simple aliphatic ketone.

The 1,2,4-triazole ring exhibits several characteristic vibrations. The C-H stretching of the triazole ring is expected around 3120-3080 cm⁻¹. The C=N and N=N stretching vibrations within the triazole ring typically appear in the 1600-1400 cm⁻¹ region. For instance, in a related 1,2,4-triazole derivative, these bands are observed, confirming the presence of the heterocyclic moiety mdpi.com.

A general synthesis for a precursor involves the reaction of 4-fluoro acetophenone (B1666503) with 1,2,4-triazole to yield (4-(1H-1, 2, 4-triazol-1-yl) phenyl) ethanone . This is then reacted with Dimethylformamide Dimethylacetal (DMF-DMA) to produce an enaminone, (E)-1- (4-(1H-1, 2, 4-triazol-1-yl) phenyl)-3-(dimethylamino) prop-2-en-1-one , which is a direct precursor to the final propenone structure chemicaljournals.com.

X-ray Crystallography for Solid-State Structure Determination

Although the single-crystal X-ray structure of 2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)- has not been reported, valuable insights into its likely solid-state conformation can be gleaned from the crystallographic analysis of structurally similar compounds, particularly those containing both triazole and chalcone-like frameworks.

Crystal Packing and Intermolecular Interactions

The crystal packing of molecules containing both aromatic and heterocyclic systems is often governed by a combination of van der Waals forces, π-π stacking interactions, and various hydrogen bonds. In the crystal structure of related 1,2,4-triazole derivatives, intermolecular C-H···N and C-H···O hydrogen bonds are common, linking molecules into extended networks nih.gov.

For chalcone (B49325) derivatives, π-π stacking interactions between the aromatic rings are a significant contributor to the crystal packing x-mol.com. The presence of the biphenyl group in the title compound would likely enhance these interactions. Furthermore, Hirshfeld surface analysis of similar triazole-fused compounds reveals a complex network of intermolecular interactions, with a significant percentage of packing interactions attributed to hydrogen bonds and C-H···π interactions researchgate.net. In some triazole-containing crystal structures, the triazole and an adjacent indole (B1671886) ring were found to be twisted from each other by approximately 12.64° mdpi.com.

Bond Lengths, Bond Angles, and Torsional Angles

In a study of halogen-substituted chalcones containing a thiophene (B33073) ring, the dihedral angles between the thiophene and benzene (B151609) rings were reported, providing a reference for the expected twisting in similar conjugated systems mdpi.com. For a series of nitro-substituted chalcones, it was found that the position of the nitro group on the aromatic ring has a direct effect on the molecular coplanarity x-mol.com.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

The electronic absorption spectrum of 2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)- is expected to be characterized by intense absorption bands in the UV region, arising from π-π* and n-π* electronic transitions within its conjugated system.

Chromophore Analysis and Absorption Maxima

The primary chromophore in this molecule is the extended conjugated system comprising the biphenyl group, the propenone moiety, and the triazole ring. Chalcones are known to exhibit two main absorption bands in their UV spectra: Band I, which is more intense and appears at a longer wavelength (typically 345-435 nm), and Band II, at a shorter wavelength (220-280 nm) fabad.org.tr.

Band I is attributed to the π-π* transition of the cinnamoyl system, while Band II arises from the benzoyl part of the molecule. The presence of the biphenyl group, which extends the conjugation, is expected to cause a bathochromic (red) shift of these absorption maxima compared to simpler chalcones. A study on biphenyl chalcone derivatives reported their UV-visible absorption spectra in various solvents, with absorption maxima influenced by solvent polarity researchgate.net. For instance, a study of various chalcones showed absorption maxima ranging from 347 nm to 389 nm for the n-π* transition and 260 nm to 297 nm for the π-π* transition biointerfaceresearch.com.

The triazole ring can also contribute to the electronic spectrum, although its absorption may be masked by the more intense bands of the chalcone system. The n-π* transition of the carbonyl group is also expected, though it is often weaker and may appear as a shoulder on the more intense π-π* bands ijrpas.com.

Chemical Reactivity and Derivatization of 2 Propen 1 One, 1 1,1 Biphenyl 4 Yl 2 1h 1,2,4 Triazol 1 Yl

Reactivity at the α,β-Unsaturated Carbonyl System

The propenone backbone, an α,β-unsaturated ketone, is a highly versatile functional group. The conjugation between the carbonyl group and the carbon-carbon double bond creates a delocalized π-electron system. Resonance analysis reveals that both the carbonyl carbon and the β-carbon are electrophilic, making them susceptible to nucleophilic attack. libretexts.orgwikipedia.org This dual electrophilicity allows for two main modes of addition: 1,2-addition (direct addition to the carbonyl group) and 1,4-addition (conjugate or Michael addition to the β-carbon). libretexts.orgpressbooks.pub

The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. libretexts.orgmasterorganicchemistry.com In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the propenone system (the Michael acceptor). organic-chemistry.org The reaction is typically thermodynamically controlled and is facilitated by a wide range of soft nucleophiles. For 2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)-, the β-carbon of the propenone moiety is the primary site for Michael addition. The reaction proceeds via the formation of a resonance-stabilized enolate intermediate, which is then protonated to yield the final adduct. masterorganicchemistry.com

A variety of nucleophiles can participate in this reaction, leading to a diverse array of derivatives. The choice of nucleophile and reaction conditions can be tailored to achieve specific synthetic outcomes. For instance, the aza-Michael reaction involves the addition of nitrogen nucleophiles, such as amines or even the 1,2,4-triazole (B32235) ring itself, to the activated alkene. beilstein-journals.orgnih.gov

Table 1: Potential Nucleophiles for Michael Addition

Nucleophile ClassSpecific ExamplesResulting Product Type
Carbon NucleophilesEnolates (e.g., from diethyl malonate), organocuprates (Gilman reagents)Extended carbon chain derivatives
Nitrogen Nucleophiles (Aza-Michael)Primary/secondary amines, anilines, other heterocycles (e.g., pyrrole)β-Amino ketone derivatives. beilstein-journals.org
Oxygen Nucleophiles (Oxa-Michael)Alkoxides, phenoxidesβ-Alkoxy/Aryloxy ketone derivatives
Sulfur Nucleophiles (Thia-Michael)Thiols, thiophenolsβ-Thioether ketone derivatives. nih.gov

The electron-deficient C=C double bond of the α,β-unsaturated carbonyl system can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. fabad.org.tr In this transformation, the propenone moiety reacts with a conjugated diene to form a six-membered ring. The reactivity of the dienophile is enhanced by the electron-withdrawing nature of the adjacent carbonyl group. Chalcone-like structures are known to participate in Diels-Alder reactions, typically with electron-rich dienes. fabad.org.tracademie-sciences.fr The reaction often exhibits high regioselectivity and stereoselectivity.

The use of Lewis acid catalysts can significantly accelerate the reaction rate and enhance selectivity by coordinating to the carbonyl oxygen, thereby lowering the energy of the dienophile's LUMO. rsc.org Studies on similar propenone systems have shown that reactions with dienes like cyclopentadiene (B3395910) proceed efficiently. academie-sciences.frmjcce.org.mk

Table 2: Potential Dienes for Diels-Alder Cycloaddition

Diene TypeSpecific ExamplesExpected Adduct
Acyclic Dienes1,3-Butadiene, Isoprene, 2,3-Dimethyl-1,3-butadieneSubstituted cyclohexene (B86901) derivatives
Cyclic DienesCyclopentadiene, FuranBicyclic adducts (e.g., norbornene or oxa-norbornene systems). mjcce.org.mk
Hetero-DienesDanishefsky's dieneFunctionalized cyclohexenone derivatives

Michael Addition Reactions

Transformations Involving the Triazole Heterocycle

The 1,2,4-triazole ring is an aromatic heterocycle that presents several sites for chemical modification. It contains both basic nitrogen atoms, susceptible to electrophilic attack (like alkylation and acylation), and C-H bonds that can be functionalized under specific conditions. nih.govchemicalbook.com

The 1,2,4-triazole ring contains three nitrogen atoms, but in the case of a 1-substituted triazole, such as the title compound, further electrophilic attack can occur at the N2 or N4 positions. Alkylation and acylation are common transformations for triazole rings. chemmethod.com

N-Alkylation typically involves reacting the triazole with an alkyl halide in the presence of a base. researchgate.net The regioselectivity of the alkylation (N2 vs. N4) can be influenced by the nature of the alkylating agent, the base, and the solvent system. chemicalbook.comresearchgate.net For instance, alkylation of 1,2,4-triazole derivatives can yield mixtures of N1- and N4-alkylated isomers, with the ratio often depending on the reaction conditions.

N-Acylation can be achieved using acylating agents like acyl chlorides or anhydrides. researchgate.netcdnsciencepub.com Similar to alkylation, acylation can occur at different nitrogen atoms. N-acyl-1,2,3-triazoles have been studied as key intermediates in denitrogenative transformations, highlighting the potential for the N-acyl group to activate the triazole ring towards further reactions. rsc.org

Table 3: Reagents for N-Alkylation and N-Acylation of the Triazole Moiety

TransformationReagent ClassSpecific ExamplesNotes
N-AlkylationAlkyl HalidesMethyl iodide, Benzyl bromide, Ethyl bromoacetateOften requires a base (e.g., K₂CO₃, DBU) and can lead to a mixture of N2 and N4 isomers. researchgate.net
N-AcylationAcyl Halides / AnhydridesAcetyl chloride, Benzoyl chloride, Acetic anhydrideCan form N-acyltriazolium salts, increasing the electrophilicity of the ring. cdnsciencepub.com

While electrophilic substitution on the carbon atoms of a 1,2,4-triazole ring is difficult due to the ring's electron-deficient nature, direct C-H functionalization has emerged as a powerful tool. chemicalbook.com Transition metal-catalyzed reactions, particularly with palladium or copper, enable the arylation, alkenylation, or alkylation of the C-H bonds of the triazole ring. rsc.org

For the title compound, the C5 position of the 1,2,4-triazole ring is a potential site for such functionalization. Methodologies involving regioselective zincation or magnesiation using specific bases, followed by trapping with electrophiles or cross-coupling reactions, provide a route to C5-substituted 1,2,4-triazoles. acs.org These methods allow for the introduction of a wide range of substituents, dramatically increasing the molecular complexity and enabling the synthesis of diverse derivatives.

N-Alkylation and N-Acylation of Triazole

Electrophilic and Nucleophilic Aromatic Substitution on the Biphenyl (B1667301) Moiety

The biphenyl system consists of two phenyl rings linked by a single bond. The reactivity of each ring towards aromatic substitution is influenced by the substituents present.

Electrophilic Aromatic Substitution (EAS) : In the title compound, one phenyl ring is substituted at the C4 position with the large propenone-triazole group. This substituent, containing a carbonyl group conjugated to the ring, is strongly electron-withdrawing and thus deactivating towards electrophilic attack. wikipedia.orglibretexts.org Consequently, this ring is highly deactivated for EAS reactions like nitration, halogenation, or Friedel-Crafts reactions.

The other phenyl ring, however, is activated by the first ring (a phenyl substituent is generally considered ortho-, para-directing and weakly activating). pearson.com Therefore, electrophilic substitution will preferentially occur on the unsubstituted phenyl ring at the ortho and para positions (C2' and C4'). The directing effect is due to the ability of the phenyl substituent to stabilize the cationic Wheland intermediate through resonance. pearson.com

Nucleophilic Aromatic Substitution (SNAr) : Nucleophilic aromatic substitution typically requires the presence of a good leaving group (like a halogen) and strong electron-withdrawing groups (like nitro groups) on the aromatic ring, positioned ortho or para to the leaving group. libretexts.orgmdpi.com The biphenyl moiety in the title compound lacks a suitable leaving group and sufficient activation for standard SNAr reactions. Derivatization of the biphenyl system via SNAr would first require the introduction of a leaving group (e.g., via electrophilic halogenation on the activated ring) and potentially further activation. Alternatively, modern cross-coupling reactions or methods involving benzyne (B1209423) intermediates could be explored, although these fall outside the classical SNAr mechanism. acs.orgrsc.org

Reductive and Oxidative Transformations of 2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)-

The α,β-unsaturated ketone structure of 2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)- allows for selective reductive and oxidative transformations, enabling the generation of a variety of derivatives.

Reductive Transformations: The enone moiety features two primary sites for reduction: the carbon-carbon double bond and the carbonyl group. The choice of reducing agent determines the outcome of the reaction.

Selective Carbonyl Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using hydride reagents like sodium borohydride (B1222165) (NaBH₄). smolecule.com This reaction typically proceeds without affecting the C=C double bond, yielding an allylic alcohol. A similar transformation has been demonstrated for a related propiophenone (B1677668) derivative, 1-(4-ethylphenyl)-3-(1H-imidazol-1-yl)-2-methylpropan-1-one, which was reduced to the corresponding alcohol using NaBH₄ in ethanol. google.com

Conjugate Reduction: The carbon-carbon double bond can be reduced, a process known as conjugate reduction or Michael-type reduction, to yield the corresponding saturated ketone. This can be achieved through methods like catalytic hydrogenation under controlled conditions.

Complete Reduction: More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), or more stringent catalytic hydrogenation conditions can lead to the reduction of both the carbonyl group and the double bond, resulting in a saturated alcohol. smolecule.com

Oxidative Transformations: Oxidative reactions can also target the electron-rich C=C double bond of the propenone system.

Epoxidation: The double bond can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This introduces a reactive three-membered ring that can be opened by various nucleophiles to create a range of functionalized products.

Oxidative Cleavage: Strong oxidizing agents such as ozone (O₃) followed by a reductive or oxidative workup, or potassium permanganate (B83412) (KMnO₄) under harsh conditions, can cleave the double bond, leading to the formation of carboxylic acids or aldehydes, fundamentally altering the compound's scaffold.

Synthesis of Structurally Related Analogues and Libraries

The synthesis of analogues of 2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)- is a key strategy in fields like medicinal chemistry to explore structure-activity relationships. tandfonline.com This involves systematic modifications to the core structure.

The biphenyl propenone core, often referred to as a chalcone-like scaffold, can be modified in several ways to generate libraries of related compounds. biosolveit.de Modifications can involve altering the aromatic rings or the propenone linker. nih.govnih.gov

Research into related structures demonstrates common modification strategies:

Substitution on Aromatic Rings: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) onto the biphenyl ring system can modulate the electronic and steric properties of the molecule. For example, studies on related chalcones have shown that chlorination of the phenyl ring can significantly influence the compound's characteristics.

Scaffold Hopping: The entire biphenyl group can be replaced with other aryl or heteroaryl moieties. The synthesis of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one is an example where the biphenyl is replaced by a 4-chlorophenyl group.

Isomeric Variation: The position of the substituent on the biphenyl ring can be altered. For instance, in related biphenyl-triazole compounds, moving the distal phenyl ring from the 4-position to the 3- or 2-position was found to impact the molecule's properties. nih.gov

The following table summarizes representative modifications to the biphenyl propenone scaffold based on analogous compound classes.

Modification Type Parent Scaffold Fragment Modified Fragment Example Rationale / Finding Reference
Aryl Group Replacement1-(1,1'-Biphenyl)-4-yl1-(4-Chlorophenyl)Replacement of the biphenyl with a simpler substituted aryl group to probe the importance of the extended aromatic system.
Linker ModificationPropan-1-onePropan-1-olReduction of the ketone to an alcohol, altering hydrogen bonding capabilities and geometry. google.com
Biphenyl Isomerism4-Phenylphenyl3-Phenylphenyl or 2-PhenylphenylChanging the substitution from para to meta or ortho significantly altered biological target interactions in related systems. nih.gov
Aryl Group Substitution1-(1,1'-Biphenyl)-4-yl1-(Substituted-biphenyl)-4-ylThe introduction of substituents on the biphenyl ring is a common strategy to create libraries for structure-activity relationship studies. tandfonline.commdpi.com

This table is generated based on findings from structurally related compounds to illustrate common modification strategies.

The 1H-1,2,4-triazol-1-yl moiety is a critical pharmacophore, and its modification or replacement is a well-established method for creating novel analogues. tandfonline.com

Heterocycle Replacement: The 1,2,4-triazole ring can be substituted with other five-membered nitrogen heterocycles (azoles), such as imidazole (B134444), pyrazole (B372694), or tetrazole. For example, a series of 3-aryl-1-(1,1'-biphenyl-4-yl)-2-(1H-imidazol-1-yl)propanes were synthesized as analogues of known antifungal agents by replacing the triazole with an imidazole ring. nih.gov

Isomeric Triazoles: The 1,2,4-triazole can be replaced by its isomer, 1,2,3-triazole. Synthetic methods like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) allow for the regioselective synthesis of either 1,4- or 1,5-disubstituted 1,2,3-triazoles, each conferring different structural properties. nih.govchim.it Structure–activity relationship studies on other compound classes have revealed that such isomeric changes can profoundly affect biological activity. tandfonline.com

Substitution on the Triazole Ring: While the parent compound has a C-N linkage to an unsubstituted triazole, synthetic routes exist to create triazoles with various substituents, which could be applied to generate further analogues. isres.org

The table below provides examples of variations involving the triazole moiety in related chemical scaffolds.

Modification Type Parent Moiety Modified Moiety Example Synthetic Approach / Rationale Reference
Heterocycle Isomerism1H-1,2,4-Triazole1H-1,2,3-TriazoleSynthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to explore different vector arrangements of the heterocycle. nih.gov
Heterocycle Replacement1H-1,2,4-Triazole1H-ImidazoleAlkylation of an appropriate ketone precursor with imidazole, followed by further synthetic steps. nih.gov
Heterocycle Replacement1H-1,2,4-Triazole1H-PyrazoleSynthesis of pyrazole-biphenyl hybrids has been reported as a strategy to develop new chemical entities. mdpi.com
Isomeric Substitution1,4-disubstituted-1,2,3-triazole1,5-disubstituted-1,2,3-triazoleDifferent catalytic systems (e.g., copper vs. ruthenium) in azide-alkyne cycloadditions can favor one isomer over the other, leading to distinct molecular geometries. tandfonline.com

This table is generated based on findings from structurally related compounds to illustrate common modification strategies.

Analytical Methodologies for 2 Propen 1 One, 1 1,1 Biphenyl 4 Yl 2 1h 1,2,4 Triazol 1 Yl Quantification and Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental tool for the separation and purity assessment of 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)-2-propen-1-one. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the most commonly utilized methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, quantification, and purity verification of non-volatile and thermally sensitive compounds like 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)-2-propen-1-one. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.

For the analysis of related triazole antifungal compounds, HPLC methods have been developed that can be adapted for this specific chalcone (B49325) derivative. pensoft.netresearchgate.netnih.gov For instance, a simultaneous determination of voriconazole, posaconazole, and itraconazole (B105839) has been achieved using a C6-phenyl column with a gradient elution. nih.gov Another method for triazole antifungals in human plasma utilized a one-step protein precipitation followed by injection into the HPLC system. researchgate.netnih.gov

A typical RP-HPLC setup for a compound with a similar biphenyl (B1667301) structure might involve a C8 or C18 column. For example, the analysis of telmisartan, which also contains a biphenyl moiety, was performed on a Symmetry Shield RP8 column. mdpi.com The mobile phase commonly consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer, often with additives like formic acid or trifluoroacetic acid to improve peak shape and resolution. mdpi.com Detection is typically carried out using a UV-Vis detector at a wavelength where the analyte exhibits strong absorbance. mdpi.com For triazole antifungals, detection wavelengths of 266 nm and 255 nm have been used. pensoft.net

ParameterTypical Conditions for Related Biphenyl-Triazole Compounds
Stationary Phase (Column) C8, C18, or C6-phenyl reversed-phase columns nih.govmdpi.com
Mobile Phase Acetonitrile and water with modifiers (e.g., formic acid, trifluoroacetic acid) pensoft.netmdpi.com
Elution Mode Isocratic or gradient pensoft.netnih.gov
Detector UV-Vis Detector (e.g., at 255 nm or 266 nm) pensoft.net
Sample Preparation Protein precipitation with acetonitrile or perchloric acid for biological samples researchgate.netnih.gov

Gas Chromatography (GC)

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. While the direct GC analysis of 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)-2-propen-1-one may be challenging due to its molecular weight and potential for thermal degradation, GC can be employed for the analysis of related, more volatile precursors or degradation products. For certain triazole and pyrazole (B372694) derivatives, GC-MS has been successfully applied for identification and quantification. frontiersin.orgnih.govmdpi.comresearchgate.net

The analysis of heterocyclic compounds like pyrazoles and triazoles has been reported, where these compounds were identified as transformation products of other chemicals. mdpi.com For such analyses, a standard GC-MS system with a capillary column (e.g., based on polydimethylsiloxane) is typically used. The oven temperature is programmed to ramp up to ensure the separation of compounds with different boiling points.

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography is a simple, rapid, and cost-effective method for monitoring reaction progress, checking compound purity, and determining appropriate solvent systems for column chromatography. For chalcone derivatives, TLC is a routine analytical tool. orientjchem.orgscialert.netscholarsresearchlibrary.com

The stationary phase is typically silica (B1680970) gel G coated on aluminum or glass plates. scialert.netscholarsresearchlibrary.com The choice of mobile phase is critical for achieving good separation. A mixture of a non-polar solvent like n-hexane or benzene (B151609) and a more polar solvent like ethyl acetate (B1210297) is commonly used. mdpi.comscialert.net For instance, a mobile phase of benzene:ethyl acetate (8:2 v/v) has been used to monitor the purity of synthesized chalcone derivatives. scialert.net Another system for chalcones employed petroleum ether and ethyl acetate. orientjchem.org Visualization of the separated spots on the TLC plate is often achieved under UV light or by using an iodine vapor chamber. scialert.netscholarsresearchlibrary.com

Hyphenated Chromatographic-Mass Spectrometric Techniques

The coupling of chromatographic separation with mass spectrometric detection provides a powerful tool for both qualitative and quantitative analysis, offering high sensitivity and selectivity.

GC-MS and LC-MS for Trace Analysis and Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. It is particularly useful for identifying and quantifying volatile organic compounds. In the context of related compounds, GC-MS has been used for the analysis of pyrazole and triazole derivatives. frontiersin.orgnih.govmdpi.comresearchgate.net For instance, GC-MS analysis of pyrazole and triazole-based ligands has been performed to confirm their structure. frontiersin.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable for the analysis of non-volatile compounds in complex matrices. These techniques are widely used for the determination of triazole antifungals in biological samples. nih.gov For example, a UPLC-MS/MS method has been developed for the determination of triazole fungicide residues in Chinese herbs, utilizing a C8 column and a mobile phase of methanol-formic acid. fxcsxb.com The high sensitivity of LC-MS/MS allows for the detection and quantification of trace levels of compounds and their metabolites. nih.govspringernature.com

The analysis of 1,4-biphenyl-triazole derivatives has been reported where mass spectrometry was used for structural elucidation, noting that the molecular ion was not always observed due to fragmentation. nih.govacs.org

TechniqueApplication for Related CompoundsTypical Instrumentation
GC-MS Structural confirmation of volatile pyrazole and triazole derivatives frontiersin.orgnih.govCapillary GC coupled to a mass spectrometer (e.g., quadrupole) nih.gov
LC-MS/MS Quantification of triazole antifungals in biological matrices nih.govspringernature.comUPLC or HPLC coupled to a tandem mass spectrometer (e.g., triple quadrupole) nih.gov

Spectrophotometric Methods for Quantitative Determination

UV-Visible spectrophotometry is a straightforward and widely accessible technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. Chalcones, including 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)-2-propen-1-one, possess a conjugated system of double bonds which results in strong UV absorbance.

The UV spectrum of chalcones typically shows two main absorption bands. Band I is usually observed in the range of 340–390 nm, while Band II appears between 220–270 nm. nih.govfabad.org.tr The exact position of the maximum absorbance (λmax) is dependent on the specific substitution pattern of the aromatic rings. For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. This method is often used for the determination of triazole fungicides after separation by HPLC. acs.org For some 1,4-biphenyl-triazole derivatives, UV-vis spectroscopy showed characteristic transitions for the triazole ring at approximately 250-244 nm (π → π) and 290 nm (η → π). nih.govacs.org

Compound ClassTypical UV Absorption BandsReference
ChalconesBand I: 340–390 nm, Band II: 220–270 nm nih.govfabad.org.tr
1,4-Biphenyl-triazole derivatives244-250 nm (π → π), 290 nm (η → π) nih.govacs.org

Theoretical and Computational Investigations of 2 Propen 1 One, 1 1,1 Biphenyl 4 Yl 2 1h 1,2,4 Triazol 1 Yl

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are pivotal in elucidating the intrinsic electronic properties of a molecule, offering insights into its stability, reactivity, and potential interactions.

HOMO-LUMO Energy Gaps and Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in molecular orbital theory. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. schrodinger.com A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher propensity to engage in chemical reactions. science.gov

For the title compound, the HOMO is likely to be localized on the electron-rich biphenyl (B1667301) and triazole rings, while the LUMO is expected to be centered on the electron-deficient α,β-unsaturated ketone (propenone) system. nih.gov This distribution facilitates intramolecular charge transfer, a characteristic often associated with biological activity. acs.org Theoretical calculations for similar triazole derivatives have shown that the HOMO-LUMO gap can be influenced by substituents and the surrounding solvent environment. ntu.edu.iqresearchgate.net The energy of the HOMO-LUMO gap can be experimentally validated through techniques like UV-Vis spectroscopy. schrodinger.com

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides a static picture of the most stable conformation, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. pensoft.net For a flexible molecule like 2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)-, MD simulations are invaluable for exploring its conformational landscape. These simulations can reveal the different spatial arrangements the molecule can adopt, the energy barriers between these conformations, and how the molecule's shape changes in different environments, such as in a solvent or when interacting with a biological target. nih.gov Understanding the accessible conformations is crucial, as the biologically active conformation may not be the lowest energy one. nih.gov

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties, aiding in the characterization and identification of the compound.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. nmrium.orgnmrdb.orgnmrdb.org For the title compound, the predicted 1H NMR spectrum would show signals corresponding to the protons on the biphenyl rings, the vinyl protons of the propenone moiety, and the protons of the triazole ring. guidechem.comrsc.org The predicted 13C NMR spectrum would show distinct signals for the carbonyl carbon, the carbons of the biphenyl system, and the carbons of the triazole ring. acs.orgguidechem.com These predictions can be compared with experimental data to confirm the structure of the synthesized compound.

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. libretexts.org Theoretical IR spectra can be calculated to show the characteristic vibrational frequencies. For 2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)-, key predicted IR bands would include the C=O stretching vibration of the ketone (typically around 1650-1700 cm⁻¹), C=C stretching of the alkene and aromatic rings, and C-N stretching vibrations associated with the triazole ring. acs.orgmdpi.comresearchgate.net

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu The predicted UV-Vis spectrum for this compound would likely show absorption bands corresponding to π→π* transitions within the conjugated system of the biphenyl and propenone moieties, and n→π* transitions of the carbonyl group. researchgate.netphyschemres.org The wavelength of maximum absorption (λmax) can be correlated with the HOMO-LUMO energy gap. spectrabase.com

Reaction Mechanism Studies and Transition State Calculations

Theoretical chemistry can also be employed to investigate the chemical reactions involved in the synthesis of 2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)-. A likely synthetic route involves a Claisen-Schmidt condensation or a similar reaction to form the chalcone-like propenone backbone. chemicalbook.com Computational studies can map out the reaction pathway, identify the transition state structures, and calculate the activation energies for each step. acs.org This information is crucial for optimizing reaction conditions to improve yield and minimize byproducts. For instance, understanding the mechanism of the addition of the triazole moiety to the propenone system can provide insights into the regioselectivity of the reaction.

Structure-Reactivity Relationship Modeling

Understanding the relationship between the structure of a molecule and its reactivity is a cornerstone of medicinal chemistry. For a series of related compounds, Quantitative Structure-Activity Relationship (QSAR) models can be developed. nih.gov In the context of 2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)- and its analogues, QSAR studies could correlate various calculated molecular descriptors (such as electronic properties, steric parameters, and hydrophobicity) with their observed antifungal activity. nih.gov This allows for the rational design of new, more potent antifungal agents by identifying the key structural features that contribute to their biological efficacy. For example, studies on other triazole antifungals have shown that substitutions on the aromatic rings can significantly impact their activity. nih.govamazonaws.com

Potential Applications and Utility in Chemical Science and Technology

Role as Synthetic Intermediates in Organic Synthesis

The structural features of 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)-2-propen-1-one make it a valuable intermediate in organic synthesis. The α,β-unsaturated ketone core is reactive towards various nucleophiles and reagents, allowing for a multitude of chemical transformations.

Key reactions involving this scaffold include:

Michael Addition : Nucleophiles can add to the β-carbon of the propenone system, leading to the formation of a wide array of substituted derivatives. smolecule.com

Aldol (B89426) Condensation : The propenone component can react with other carbonyl compounds under basic conditions to form β-hydroxy ketones. smolecule.com

Reduction Reactions : The carbonyl group can be selectively reduced to an alcohol using reducing agents like sodium borohydride (B1222165). smolecule.com

The synthesis of the parent compound can be achieved through methods like the Claisen-Schmidt condensation, which involves the reaction of an acetophenone (B1666503) derivative with an aldehyde. smolecule.com The triazole moiety is often introduced by reacting a corresponding phenacyl bromide with 1,2,4-triazole (B32235). mdpi.com These synthetic routes allow for the generation of a library of derivatives by modifying the aromatic rings or the substituents, highlighting its utility as a versatile synthetic platform. researchgate.net The principles of green chemistry, such as solvent-free reaction conditions, are increasingly being applied to syntheses of this nature to reduce environmental impact. researchgate.net

Applications in Material Science as Monomers or Precursors

The presence of a polymerizable vinyl group and electronically active moieties like the biphenyl (B1667301) and triazole rings positions this compound as a promising candidate for the development of new materials. smolecule.com

The propenone unit contains a reactive double bond that can participate in addition polymerization. rsc.org Polymers derived from chalcone-based monomers are of interest for their potential properties. While specific polymerization studies on 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)-2-propen-1-one are not extensively documented in the provided results, the general principle of polymerizing vinyl monomers is well-established in polymer chemistry. europa.eu The synthesis of polymers from bio-based monomers, such as those derived from lignocellulose, is a growing field, and furanic monomers, for example, can be converted into functional groups suitable for polymerization. acs.org The goal is often to create polymers that are recyclable or depolymerizable, contributing to a circular economy. rsc.org

The synthesis of derivatives for polymerization can be approached by first creating a monomer with desired functionalities. For instance, acetylated methacrylic isosorbide (B1672297) has been used as a monomer in free radical polymerization to create polymers with high glass transition temperatures. acs.org This approach could be adapted for the target compound to tune the properties of the resulting polymer.

The combination of the biphenyl and triazole functionalities within the molecule's structure suggests its potential for use in advanced materials with specific optical or electronic properties. smolecule.com Biphenyl units are known components of liquid crystals and materials for light-emitting diodes. Chalcone (B49325) derivatives, particularly those with halo substitutions, have been investigated for their non-linear optical (NLO) properties. The extended π-conjugation system across the biphenyl and chalcone framework is a key feature for NLO activity.

The triazole ring can also contribute to the electronic properties of materials. For example, triazole derivatives are investigated for their role in photoredox catalysis, where they can participate in electron transfer processes. rsc.org This suggests that polymers or materials incorporating the 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)-2-propen-1-one scaffold could have interesting photochemical or electrochemical properties. acs.org

Polymerization Studies and Derivative Synthesis

Use as Ligands in Coordination Chemistry

The 1,2,4-triazole ring is a well-established N-donor ligand in coordination chemistry, capable of bridging metal centers to form coordination polymers and discrete complexes. researchgate.netmdpi.com The nitrogen atoms of the triazole ring can coordinate to a variety of metal ions. acs.org While specific coordination complexes with 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)-2-propen-1-one are not detailed in the search results, the chemistry of similar ligands provides strong evidence for its potential.

For example, ligands containing multiple ferrocene (B1249389) units linked by phosphane bridges have been extensively studied for their coordination and electrochemical behavior. acs.org Similarly, a related compound, 4,4'-Bis((1H-1,2,4-triazol-1-yl)methyl)-1,1'-biphenyl, has been shown to form crystalline coordination structures. nih.gov This indicates that the title compound could act as a ligand, potentially forming complexes with interesting magnetic, catalytic, or structural properties. The biphenyl group can influence the steric and electronic environment of the resulting metal complex.

Functional Materials Derived from 2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)- Scaffolds

The unique scaffold of this compound can be used as a building block for a variety of functional materials. The combination of the rigid biphenyl unit and the coordinating triazole group makes it a candidate for the construction of Metal-Organic Frameworks (MOFs) or coordination polymers. These materials are known for their porosity and potential applications in gas storage, separation, and catalysis.

The synthesis of triazole derivatives linked to other functional groups, such as amides or Schiff bases, has been reported to yield materials with specific properties. researchgate.net By chemically modifying the parent scaffold, it is possible to design materials with tailored functions. For instance, introducing different substituents on the phenyl rings can tune the electronic properties, which is relevant for applications in sensors or electronic devices. rsc.org

Environmental Chemical Analysis and Remediation Research (excluding ecotoxicity)

The detection and quantification of specific organic compounds in environmental matrices is a critical aspect of environmental science. While no specific analytical methods for 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)-2-propen-1-one were found, general methodologies for the analysis of organic pollutants are applicable. These typically involve sample extraction followed by chromatographic separation (e.g., Gas Chromatography or High-Performance Liquid Chromatography) coupled with a sensitive detector, such as a Mass Spectrometer (GC-MS or LC-MS).

The environmental fate of a compound, including its persistence, is a key area of research. service.gov.uk For instance, the hydrolysis rate of a substance can determine its lifetime in aquatic environments. service.gov.uk Remediation research would focus on developing methods to degrade or remove the compound from contaminated soil or water, potentially using advanced oxidation processes or bioremediation, though specific studies on this compound are not available in the provided results.

Future Research Trajectories and Challenges for 2 Propen 1 One, 1 1,1 Biphenyl 4 Yl 2 1h 1,2,4 Triazol 1 Yl

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of complex heterocyclic compounds like 2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)- has traditionally relied on established methods such as the Claisen-Schmidt condensation. smolecule.com This reaction typically involves the condensation of an acetophenone (B1666503) derivative with an aldehyde in the presence of a base. smolecule.com However, future research is increasingly focused on developing more sustainable and efficient synthetic protocols.

Green chemistry principles are at the forefront of this evolution, with methodologies aimed at reducing hazardous waste, minimizing energy consumption, and improving atom economy. researchgate.net Techniques such as microwave-assisted and ultrasound-assisted synthesis have shown promise in accelerating reaction times and increasing yields for triazole derivatives. mdpi.com For instance, microwave irradiation has been shown to significantly shorten synthesis periods for some triazole-based materials from hours to mere minutes. rsc.org Another avenue of sustainable synthesis involves the use of biodegradable and non-toxic solvents, which can simplify product isolation and reduce reliance on organic solvent extractions and column chromatography. rsc.org One-pot synthesis, where multiple reaction steps are carried out in a single reactor, also presents an opportunity to enhance yield and purity while reducing synthesis time and resources. smolecule.comgoogle.com

Future research will likely focus on adapting these green methodologies to the specific synthesis of 2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)-, potentially through the development of novel catalytic systems and the use of environmentally benign reaction media.

Exploration of Undiscovered Chemical Transformations

The chemical structure of 2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)- offers a rich landscape for exploring novel chemical transformations. The presence of an α,β-unsaturated carbonyl system, a biphenyl (B1667301) moiety, and a triazole ring provides multiple reactive sites. smolecule.com

Known transformations for similar unsaturated carbonyl compounds include:

Michael Addition: Nucleophiles can add to the β-carbon of the propenone, leading to a variety of substituted products. smolecule.com

Aldol (B89426) Condensation: Under basic conditions, the propenone component can react with other carbonyl compounds. smolecule.com

Reduction Reactions: The carbonyl group is susceptible to reduction to an alcohol using agents like sodium borohydride (B1222165). smolecule.com

Oxidation Reactions: The compound can undergo oxidation to form epoxides or other oxidized derivatives.

Substitution Reactions: The aromatic rings of the biphenyl group can undergo electrophilic or nucleophilic substitution.

Future research should aim to explore less conventional transformations. For example, the triazole ring can act as a ligand to coordinate with metal ions, potentially catalyzing unique intramolecular or intermolecular reactions. acs.org The investigation of cycloaddition reactions involving the propenone double bond could also lead to the synthesis of novel polycyclic structures with interesting properties. The exploration of these undiscovered chemical pathways will be crucial for derivatizing the parent compound and creating new molecules with enhanced or entirely new functionalities.

Advancements in Spectroscopic Characterization Techniques

The unambiguous structural elucidation of 2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)- and its derivatives relies on a suite of spectroscopic techniques. Standard methods include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). researchgate.netsci-hub.setandfonline.com

Expected Spectroscopic Data for 2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)-
TechniqueFunctional GroupExpected Chemical Shift / Wavenumber / m/z
¹H NMRTriazole-H~8.0-9.0 ppm
¹H NMRBiphenyl-H~7.0-8.0 ppm
¹³C NMRCarbonyl-C~188 ppm
¹³C NMRTriazole-C~140-152 ppm
FT-IRC=O Stretch~1660 cm⁻¹
FT-IRC=C Stretch~1590 cm⁻¹
Mass SpecMolecular Ion [M]⁺Calculated ~275.11 g/mol

Future advancements in this area will likely involve the application of more sophisticated techniques. Two-dimensional NMR experiments (like COSY, HSQC, and HMBC) will be essential for unequivocally assigning proton and carbon signals in complex derivatives. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of newly synthesized compounds. acs.org Furthermore, solid-state NMR could provide valuable insights into the crystal packing and intermolecular interactions of the compound in its solid form. The use of tandem mass spectrometry (MS/MS) can help in elucidating fragmentation pathways, which is valuable for structural confirmation and for understanding decomposition mechanisms. rsc.org

Computational Chemistry: Predictive Modeling and Big Data Integration

Computational chemistry is becoming an indispensable tool in the study of complex organic molecules. For 2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)-, computational methods can provide deep insights into its electronic structure, reactivity, and potential applications.

Predictive Modeling Techniques:

Density Functional Theory (DFT): Used to calculate the optimized geometry, electronic properties (such as HOMO-LUMO energy gap), and spectroscopic parameters (NMR, IR spectra) of the molecule.

Molecular Electrostatic Potential (MEP): Helps in identifying the electron-rich and electron-deficient regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack. acs.org

Molecular Docking: While often used in a biological context, this technique can be adapted to model the interaction of the compound with surfaces or within material matrices. acs.org

The integration of big data approaches represents a significant future trajectory. By analyzing large datasets of structurally similar compounds and their experimentally determined properties, machine learning models can be trained to predict the characteristics of new derivatives of 2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)-. This can accelerate the discovery of new materials with optimized properties by guiding synthetic efforts towards the most promising candidates.

Expanding Material Science Applications and Performance Optimization

The unique structural features of 2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)-, including its conjugated system, biphenyl group, and nitrogen-rich triazole ring, make it a promising candidate for various material science applications. smolecule.com Potential areas of application include:

Electronic Materials: The conjugated π-system could impart useful optical and electronic properties. smolecule.com

Conducting Polymers: The triazole moiety can be incorporated into polymers, which may have applications in new types of electrolytes or conducting materials. researchgate.net

Chemical Sensors: The ability of the triazole ring to coordinate with metal ions suggests potential for the development of chemosensors for detecting specific analytes. nanobioletters.com

Heat-Resistant Materials: The high nitrogen content and thermal stability associated with triazole rings are desirable properties for energetic materials and other heat-resistant applications. rsc.orgresearchgate.net

Performance optimization in these applications will require a systematic investigation of structure-property relationships. For example, modifying the substituents on the biphenyl ring could tune the electronic properties of the molecule. The synthesis of polymers based on the propenone moiety could lead to new functional materials. rsc.orgresearchgate.net Research into the thermal stability of this compound and its derivatives will be crucial for applications in high-temperature environments. researchgate.net

Addressing Challenges in Analytical Detection and Quantification

The analytical detection and quantification of 2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)- in various matrices present several challenges. The molecule's multiple functional groups and relatively high polarity can complicate its extraction and separation. For instance, the analysis of polar triazole metabolites is known to be challenging. eurl-pesticides.eu

Current analytical techniques that could be adapted for this compound include:

High-Performance Liquid Chromatography (HPLC): Coupled with a suitable detector (e.g., UV-Vis or mass spectrometry), HPLC would be the primary technique for separation and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique for the sensitive and selective quantification of trace amounts of the compound in complex samples. eurl-pesticides.eu

UV-Vis Spectrophotometry: A straightforward spectrophotometric method could potentially be developed for quantifying the total content of this chalcone-like compound in a sample. researchgate.net

Future research should focus on developing and validating robust analytical methods for this specific compound. This includes optimizing sample preparation techniques, such as solid-phase extraction (SPE), to effectively isolate the analyte from complex matrices. The development of methods like the QuPPe (Quick Polar Pesticides) method, which is used for highly polar pesticides, could be explored for this compound. eurl-pesticides.eu Furthermore, the synthesis of isotopically labeled internal standards would be highly beneficial for accurate quantification by mass spectrometry.

Integrated Research on Structure-Function Relationships in Non-Biological Contexts

Understanding the relationship between the molecular structure of 2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)- and its functional properties in non-biological systems is crucial for its rational design in material science applications. This requires an integrated approach that combines experimental studies with computational modeling.

Structure-Function Relationships in Biphenyl-Triazole Derivatives
Structural FeaturePotential Function/PropertyRationale
Biphenyl GroupModulation of Electronic PropertiesThe dihedral angle between the phenyl rings affects the extent of π-conjugation.
Triazole RingCoordination with Metal Ions, Hydrogen BondingThe nitrogen atoms act as Lewis bases. acs.org
Propenone MoietyPolymerization, ReactivityThe α,β-unsaturated system is a reactive site for addition reactions.
Substituents on Aromatic RingsTuning of PropertiesElectron-donating or -withdrawing groups can alter the electronic and physical properties of the molecule. nih.gov

Future research should focus on systematically modifying the structure of the parent compound and correlating these changes with its observed properties. For example, synthesizing a series of derivatives with different substituents on the biphenyl ring and measuring their photophysical properties would provide valuable data for understanding how to tune the compound's light-absorbing and emitting characteristics. Combining these experimental results with computational studies, such as DFT and MEP analysis, would provide a deeper understanding of the underlying electronic effects. This integrated approach will be essential for the rational design of new materials based on the 2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)- scaffold with tailored functionalities.

Q & A

Q. How can researchers enhance reproducibility when reporting synthetic protocols?

  • Methodological Guidance :
  • Follow CONSORT-like guidelines for chemistry: detail stoichiometry, purification steps, and yield calculations .
  • Include negative controls and failed experiments to guide troubleshooting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.